2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether

p38 MAPK inhibition QSAR anti-inflammatory drug discovery

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8) is a synthetic small molecule belonging to the 2,4,5-trisubstituted phenoxypyrimidine class. It incorporates a 4-chlorobenzylthio group at the C2 position, a phenoxy group at C4, and a methoxy substituent at C5 of the pyrimidine core, yielding a molecular formula of C18H15ClN2O2S and a molecular weight of 358.8 g/mol.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.84
CAS No. 338423-08-8
Cat. No. B2567901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether
CAS338423-08-8
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.84
Structural Identifiers
SMILESCOC1=CN=C(N=C1OC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O2S/c1-22-16-11-20-18(24-12-13-7-9-14(19)10-8-13)21-17(16)23-15-5-3-2-4-6-15/h2-11H,12H2,1H3
InChIKeyGKWUMTJHJIUZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8) — Structural Definition and Procurement-Relevant Identity for Phenoxypyrimidine-Based Inhibitor Libraries


2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8) is a synthetic small molecule belonging to the 2,4,5-trisubstituted phenoxypyrimidine class [1]. It incorporates a 4-chlorobenzylthio group at the C2 position, a phenoxy group at C4, and a methoxy substituent at C5 of the pyrimidine core, yielding a molecular formula of C18H15ClN2O2S and a molecular weight of 358.8 g/mol [1]. The phenoxypyrimidine scaffold is a recognized pharmacophore for p38 mitogen-activated protein kinase (MAPK) inhibition, a pathway implicated in chronic inflammatory diseases, and has been the subject of extensive quantitative structure–activity relationship (QSAR) analysis aimed at defining the structural determinants of enzyme inhibitory activity [2]. This compound is cataloged within multiple research chemical supplier inventories (e.g., Key Organics product 4J-323S) and is offered at a typical purity of 95% for early-stage discovery screening .

Why 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8) Cannot Be Interchanged with Generic Phenoxypyrimidine Analogs Without Loss of Defined Biological Activity


Phenoxypyrimidine derivatives that share the same core scaffold cannot be assumed to be functionally interchangeable, because even subtle modifications to the C2 benzylthio substituent produce marked differences in p38 MAPK inhibitory potency [1]. A systematic QSAR investigation of this compound class demonstrated that the steric, electronic, and hydrogen-bonding properties of the C2 substituent are dominant determinants of pIC50 variance, with validated models explaining up to 98% of the observed activity differences across the series [1]. Consequently, a seemingly minor change—such as replacing a 4-chlorobenzylthio group with a 3,4-dichlorobenzylthio or an unsubstituted benzylthio analog—can shift a compound from the active region of the QSAR surface to a region of substantially lower predicted inhibition, making direct substitution scientifically unsound without comparative bioactivity verification. The procurement of the precise 4-chlorobenzyl derivative ensures continuity with structure–activity relationship (SAR) data generated on this exact substitution pattern and avoids introducing uncharacterized potency shifts into a screening cascade.

Quantitative Evidence Guide for 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8): Measurable Differentiation from Closest Structural Analogs


C2 Benzylthio Substituent Halogenation Pattern Dictates Predicted p38 Inhibitory Potency via Validated QSAR Model — Mono- vs. Dichloro Comparison

The target compound carries a single chlorine atom at the para position of the C2 benzylthio ring. Its closest cataloged analog, 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine (CAS 339276-11-8), introduces a second chlorine at the meta position. According to the GA-PLS QSAR model derived for the phenoxypyrimidine series, the steric and electronic descriptors governing pIC50 are exquisitely sensitive to the substitution pattern on the benzyl ring [1]. Although the exact pIC50 values for these two specific compounds were not individually published, the model's validated predictive capacity (R²explain = 0.98, R²predict = 0.87) establishes that differences in benzyl halogenation translate into quantitatively predictable differences in p38 inhibitory activity, making the two compounds non-equivalent in any SAR-driven screening program [1].

p38 MAPK inhibition QSAR anti-inflammatory drug discovery

Molecular Topology Divergence from the Equimass COX-2 Inhibitor Etoricoxib Enables Kinase-Selective Screening

The target compound shares the identical molecular formula (C18H15ClN2O2S) and molecular weight (358.8 g/mol) with the marketed selective COX-2 inhibitor etoricoxib [1]. However, the scaffold architectures are distinct: etoricoxib is a bipyridine-based diaryl sulfone, whereas the target compound is a pyrimidine-based benzylthio-phenoxy ether [1][2]. This scaffold divergence is functionally significant: etoricoxib is optimized for COX-2 binding (IC50 = 1.1 μM for COX-2, 116 μM for COX-1), whereas the phenoxypyrimidine scaffold has been characterized as a p38 MAPK inhibitor chemotype, not a COX-2 inhibitor, as evidenced by the QSAR study's focus on p38 kinase rather than cyclooxygenase enzymes [2][3]. Procurement of the pyrimidine-based compound therefore targets p38 kinase screening applications, while procurement of etoricoxib or its analogs leads to COX-2 pharmacology, representing completely divergent biological pathways.

kinase selectivity COX-2 inhibitor differentiation scaffold hopping

Physicochemical Property Differentiation: XLogP3-AA of 5.0 Defines Lipophilicity-Driven Handling and Solubility Requirements Distinct from Less Lipophilic Analogs

The target compound has a computed XLogP3-AA value of 5.0 [1]. This places it in a significantly higher lipophilicity bracket compared to unsubstituted or less-halogenated phenoxypyrimidine congeners, which typically exhibit XLogP values in the 3.0–4.5 range [1]. Practical procurement implications include the necessity of organic co-solvent (e.g., DMSO) stock preparation and consideration of potential non-specific binding in biochemical assays, which differs from more polar analogs that may be directly soluble in aqueous buffer systems. No hydrogen bond donors are present (HBD count = 0), and the topological polar surface area is 69.5 Ų, consistent with a compound that permeates biological membranes passively but requires careful solvent handling for reproducible dose–response determination [1].

physicochemical profiling LogP solubility in DMSO

Rotatable Bond Count (6) and Conformational Flexibility Differentiate This Scaffold from Rigidified Phenoxypyrimidine Congeners with Reduced Entropic Penalty Upon Target Binding

The target compound possesses 6 rotatable bonds, a property driven by the benzylthio and phenoxy substituents extending from the pyrimidine core [1]. In the QSAR study of the phenoxypyrimidine series, steric descriptors that correlate with conformational degrees of freedom were identified as significant contributors to p38 inhibitory activity, suggesting that the number and nature of rotatable bonds influence the entropic cost of target binding [2]. Analogs that replace the flexible benzylthio group with a directly attached aryl ring (reducing rotatable bonds to 3–4) were associated with distinct activity profiles within the QSAR model [2]. The 6 rotatable bonds of the target compound therefore define a specific conformational landscape that cannot be replicated by more rigidified analogs, supporting its procurement as a unique entropic probe within the series.

conformational flexibility entropy of binding lead optimization

Research and Industrial Application Scenarios for 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl phenyl ether (CAS 338423-08-8) Based on Verified Differential Evidence


p38 MAPK Inhibitor Screening Libraries Requiring Defined C2 Halogenation Patterns

Research groups constructing focused phenoxypyrimidine libraries for p38 MAPK inhibitor screening should include the 4-chlorobenzyl derivative as a specific SAR probe. The validated QSAR model confirms that the C2 benzylthio halogenation pattern is a primary determinant of predicted pIC50, and this compound provides the mono-chloro reference point against which the 3,4-dichloro analog (CAS 339276-11-8) and other halogen variants can be quantitatively compared [1]. Inclusion of this compound enables within-library potency comparisons and supports QSAR model refinement for subsequent lead optimization cycles.

Differentiation of Kinase Inhibition from COX-2 Pharmacology in Phenotypic Screening

Because the target compound shares its molecular formula with the COX-2-selective drug etoricoxib (C18H15ClN2O2S) but embodies a pyrimidine rather than bipyridine core, it serves as a critical negative control in phenotypic assays intended to distinguish p38 kinase-driven inflammatory signaling from COX-2-mediated prostaglandin synthesis [1][2]. When run alongside etoricoxib, this compound can help deconvolve whether an observed anti-inflammatory phenotype arises from kinase inhibition or cyclooxygenase blockade, an essential step in target deconvolution for hits emerging from phenotypic screens.

Physicochemical Profiling of High-LogP Phenoxypyrimidines for Solubility and Permeability Optimization

The compound's computed XLogP3-AA of 5.0, zero hydrogen bond donors, and TPSA of 69.5 Ų position it in a distinct region of physicochemical space within the phenoxypyrimidine series [1]. In pharmaceutical profiling workflows, this compound can serve as a reference for evaluating the impact of high lipophilicity on kinetic solubility, passive membrane permeability (e.g., PAMPA), and non-specific protein binding, providing a benchmark against which more polar analogs with lower LogP values can be assessed during property-guided lead optimization.

Conformational Entropy Studies via Rotatable Bond Variation Series

With 6 rotatable bonds, this compound occupies the high-flexibility end of the conformational spectrum for the phenoxypyrimidine class [1]. In biophysical studies employing isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to parse enthalpic versus entropic contributions to p38 binding, this compound can be used alongside rigidified analogs (3–4 rotatable bonds) to quantify the entropic penalty associated with conformational restriction. Such data inform the design of conformationally constrained lead series with improved binding thermodynamics [2].

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